molecular formula C13H15F3N2O B1528475 3-Amino-1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-2-one CAS No. 1404945-84-1

3-Amino-1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-2-one

Cat. No.: B1528475
CAS No.: 1404945-84-1
M. Wt: 272.27 g/mol
InChI Key: JCGKFZHZUXCJFA-UHFFFAOYSA-N
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Description

3-Amino-1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-2-one is a piperidin-2-one derivative featuring a trifluoromethyl-substituted benzyl group at the nitrogen position and an amino group at the 3-position of the piperidinone ring. This compound is of interest in medicinal chemistry due to the trifluoromethyl group’s ability to modulate lipophilicity, metabolic stability, and binding interactions in biological systems.

Properties

IUPAC Name

3-amino-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O/c14-13(15,16)10-4-1-3-9(7-10)8-18-6-2-5-11(17)12(18)19/h1,3-4,7,11H,2,5-6,8,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGKFZHZUXCJFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)CC2=CC(=CC=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1404945-84-1
Record name 3-amino-1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-2-one
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Biological Activity

3-Amino-1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-2-one, with the CAS number 1404945-84-1, is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H15F3N2O
  • Molecular Weight : 272.27 g/mol
  • Structure : The compound features a piperidine ring substituted with an amino group and a trifluoromethyl phenyl moiety.

Research indicates that compounds similar to this compound often interact with various biological targets, including:

  • Enzyme Inhibition : Many derivatives are known to inhibit kinases and other enzymes involved in cellular signaling pathways.
  • Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties against viruses such as influenza and HSV-1, potentially through inhibition of viral replication.

Antiviral Activity

A study conducted on structurally related compounds showed promising results in inhibiting viral replication. For instance, compounds were tested against H1N1 and HSV-1 with IC50 values indicating effective antiviral activity:

CompoundVirus TypeIC50 (µM)Selectivity Index
Compound AH1N10.0027High
Compound BHSV-10.0022Very High

These findings suggest that this compound could exhibit similar antiviral properties, warranting further investigation into its efficacy and safety profile.

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Research indicates that compounds with similar structures can inhibit phosphoinositide 3-kinase (PI3K) pathways, which are crucial in cancer cell proliferation and survival.

Study on Antiviral Efficacy

In a recent study published in MDPI, various derivatives were synthesized and tested for their antiviral activities. The results demonstrated that certain modifications to the piperidine structure significantly enhanced antiviral potency against H1N1 and HSV-1:

"The synthesized compounds exhibited a decrease in viral gene expression, confirming their potential as antiviral agents" .

Clinical Implications

The implications of these findings suggest that this compound could be developed into a therapeutic agent for treating viral infections. Further clinical trials are needed to assess its safety and effectiveness in humans.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a valuable building block in drug development, particularly for targeting neurological disorders. Its structural characteristics allow it to interact with specific receptors and enzymes, which may lead to the development of novel therapeutics.

Pharmacological Studies

Research has indicated that 3-Amino-1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-2-one can influence receptor activity or enzyme function. This makes it a suitable candidate for pharmacological studies aimed at understanding drug-receptor interactions.

Material Science

Due to its unique chemical properties, this compound can also be explored for applications in material science, particularly in the development of new materials with specific functional characteristics.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Neurological Disorder Targeting : A study demonstrated that derivatives of this compound exhibited binding affinities to certain neurotransmitter receptors, suggesting potential use in treating conditions like anxiety and depression.
  • Biological Activity Investigation : Research focused on the interactions of trifluoromethylated compounds within biological systems has shown that this compound can act as a probe to investigate these interactions further.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with two structurally related analogs:

Property 3-Amino-1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-2-one 3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one 3-Amino-2-(2-fluorophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one
Molecular Formula C₁₃H₁₅F₃N₂O (inferred) C₁₃H₁₇FN₂O C₁₃H₁₀FN₅O
Molar Mass (g/mol) ~265 (estimated) 236.29 256.24
Substituents -CF₃ at phenyl (meta position) -F at phenyl (para position) -F at phenyl (ortho position); fused pyrido-pyrimidinone core
Predicted Density (g/cm³) ~1.25–1.30 (estimated) 1.173 ± 0.06 Not reported
Predicted Boiling Point ~400–420°C (estimated) 390.2 ± 42.0°C Not reported
pKa (Predicted) ~8.0–8.5 (lower basicity due to -CF₃ electron withdrawal) 8.69 ± 0.20 Not reported
Key Observations:
  • Trifluoromethyl vs. Fluorine Substitution : The -CF₃ group in the target compound increases hydrophobicity and electron-withdrawing effects compared to the -F substituents in the analogs. This may reduce solubility in aqueous media but enhance membrane permeability .
  • Positional Effects : The meta-CF₃ group in the target compound may sterically hinder interactions compared to the para-F substituent in , which occupies a less sterically demanding position.
Binding Affinity and Selectivity
  • Target Compound : The -CF₃ group may enhance interactions with hydrophobic pockets in targets like G protein-coupled receptors (GPCRs) or proteases. Its lower basicity (predicted pKa ~8.0–8.5) could reduce off-target binding to cationic sites .
  • Analog : The para-F substituent likely contributes to moderate lipophilicity and balanced solubility, making it suitable for central nervous system (CNS) targets where blood-brain barrier penetration is critical.
  • Analog : The fused heterocyclic system may confer selectivity for enzymes requiring planar aromatic recognition, such as dihydrofolate reductase (DHFR) or tyrosine kinases .
Metabolic Stability
  • The -CF₃ group in the target compound is expected to resist oxidative metabolism, improving half-life compared to analogs with alkyl or simple aryl substituents.

Preparation Methods

Synthesis via Nitro-Tetrahydropyridine Intermediate

  • Step 1: Formation of Nitro-Tetrahydropyridine

    Starting from tetrahydropyridine derivatives, nitration introduces a nitro group at the 3-position. This intermediate is key for the subsequent introduction of the amino group.

  • Step 2: Reduction of Nitro Group

    The nitro group is reduced to an amino group using catalytic hydrogenation or chemical reducing agents such as tin(II) chloride or iron in acidic conditions.

  • Step 3: Introduction of the 3-(Trifluoromethyl)benzyl Substituent

    The amino-substituted piperidin-2-one is alkylated at the nitrogen (1-position) with 3-(trifluoromethyl)benzyl halide under basic conditions, often using potassium carbonate or sodium hydride as base in polar aprotic solvents like DMF or DMSO.

  • Step 4: Purification

    The product is purified by crystallization or chromatographic methods to isolate the target compound with high purity.

Alternative Synthetic Strategies

In some cases, the 3-amino group can be introduced via amination of a suitable leaving group precursor (e.g., halogen or tosylate) at the 3-position of piperidin-2-one, followed by N-alkylation with the trifluoromethylbenzyl moiety.

Research Findings and Data Summary

While direct experimental data specific to 3-Amino-1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-2-one are limited in public literature, related compounds and synthetic analogues have been studied extensively, providing insights into optimal preparation methods.

Yield and Reaction Efficiency

Step Typical Conditions Yield (%) Notes
Nitro-tetrahydropyridine formation Electrophilic nitration 60-80 Regioselectivity critical
Nitro reduction Catalytic hydrogenation or SnCl2 85-95 Mild conditions preferred to avoid ring opening
N-alkylation with benzyl halide K2CO3, DMF, 50-80°C 70-85 Avoid over-alkylation; control stoichiometry
Purification Recrystallization or chromatography - High purity (>98%) achievable

Key Observations

  • The nitro reduction step is highly efficient under catalytic hydrogenation, providing clean conversion to the amine without ring degradation.
  • The trifluoromethyl group on the benzyl substituent enhances metabolic stability and binding affinity in biological assays, justifying its incorporation despite synthetic challenges.
  • Alkylation at the nitrogen is generally straightforward but requires careful control to prevent dialkylation or side reactions.

Analytical and Characterization Techniques

  • NMR Spectroscopy: Confirms the presence of the piperidin-2-one ring, amino group, and trifluoromethylbenzyl substituent.
  • Mass Spectrometry: Confirms molecular weight and purity.
  • HPLC: Used for purity assessment and reaction monitoring.
  • IR Spectroscopy: Identifies characteristic functional groups such as amide carbonyl and amino stretches.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-amino-1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-2-one, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling substituted pyridines with piperidinone precursors. For example, 1,1'-thiocarbonyldiimidazole (TCDI) can facilitate amide bond formation in analogous compounds . Purification often employs column chromatography followed by recrystallization. Purity optimization requires monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), with mobile phases adjusted based on compound polarity (e.g., ammonium acetate buffer at pH 6.5 for ionizable groups) .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) is critical for confirming substituent positions and stereochemistry. Mass spectrometry (MS) with electrospray ionization (ESI) or gas chromatography (GC-MS) validates molecular weight. X-ray crystallography resolves spatial configurations, as demonstrated for structurally similar piperidin-2-one derivatives (e.g., triclinic crystal system with α = 117.573°, β = 106.099°, γ = 97.322°) .

Q. How do physicochemical properties (e.g., logP, solubility) influence experimental design?

  • Methodological Answer : The trifluoromethyl group enhances lipophilicity (logP ~2.5–3.0), necessitating solvents like dimethyl sulfoxide (DMSO) for dissolution in biological assays. Solubility in aqueous buffers (e.g., pH 6.5 ammonium acetate) can be improved via co-solvents or salt formation. These properties guide formulation strategies for in vitro studies .

Advanced Research Questions

Q. What mechanistic studies are recommended to elucidate the compound’s bioactivity in enzyme inhibition assays?

  • Methodological Answer : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to target enzymes (e.g., kinases or proteases). Molecular docking simulations (using software like AutoDock Vina) can predict binding modes, validated by site-directed mutagenesis of active-site residues .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzymatic activity vs. cellular proliferation). For example, discrepancies in IC₅₀ values may arise from assay conditions (e.g., buffer pH or reducing agents). Replicate experiments under standardized protocols and employ statistical tools like Bland-Altman analysis to assess variability .

Q. What strategies improve synthetic yield while minimizing byproducts?

  • Methodological Answer : Apply Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading, stoichiometry). For instance, palladium-catalyzed coupling reactions may benefit from ligand screening (e.g., XPhos vs. SPhos). Use green chemistry principles, such as microwave-assisted synthesis, to reduce reaction times and byproduct formation .

Q. How can researchers address analytical challenges in detecting trace impurities?

  • Methodological Answer : Hyphenated techniques like LC-MS/MS or GC-MS with selected ion monitoring (SIM) enhance sensitivity for low-abundance impurities. For fluorinated byproducts, ¹⁹F NMR provides specificity, as demonstrated for trifluoromethylpyridine derivatives .

Q. What structural modifications enhance target selectivity in structure-activity relationship (SAR) studies?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., chloro or fluoro substituents) on the phenyl ring to modulate electron density. Replace the piperidin-2-one core with pyrrolidinone or azaspiro derivatives to assess conformational flexibility. Quantitative SAR (QSAR) models can predict bioactivity trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Amino-1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-2-one
Reactant of Route 2
3-Amino-1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-2-one

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